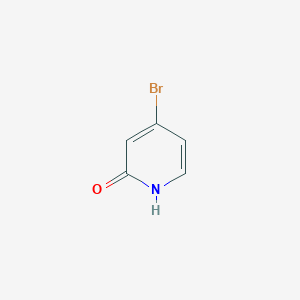
4-ブロモ-2-ヒドロキシピリジン
説明
4-Bromo-2-hydroxypyridine is a heterocyclic organic compound with the molecular formula C5H4BrNO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 4 are replaced by hydroxyl and bromine groups, respectively. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
科学的研究の応用
4-Bromo-2-hydroxypyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting protein kinases and other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules, including heterocycles and natural product analogs.
Biological Studies: The compound is used in studies investigating enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
Target of Action
It is used as a biochemical reagent in life science research , indicating that it may interact with various biological targets.
Mode of Action
It is used in the synthesis of trans-3,4-bispyridylacetylene, a compound known to inhibit Protein Kinase B (PKB), which plays a crucial role in cellular processes such as glucose metabolism, cell proliferation, apoptosis, transcription and cell migration .
Biochemical Pathways
Given its use in the synthesis of pkb inhibitors, it may indirectly influence pathways regulated by pkb, such as the pi3k/akt signaling pathway .
Result of Action
As a biochemical reagent, it is primarily used in research settings, and its effects would likely depend on the specific context of its use .
生化学分析
Biochemical Properties
4-Bromo-2-hydroxypyridine is used in the synthesis of trans-3,4’-bispyridinylethylenes, compounds that act as inhibitors of protein kinase B, which are used to treat cancer . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature.
Molecular Mechanism
It is known to participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
準備方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-hydroxypyridine can be synthesized through several methods. One common approach involves the bromination of 2-hydroxypyridine. The reaction typically uses bromine or a brominating agent in an aqueous or organic solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure selective bromination at the 4-position .
Industrial Production Methods: In industrial settings, the synthesis of 4-Bromo-2-hydroxypyridine often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
化学反応の分析
Types of Reactions: 4-Bromo-2-hydroxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, altering the compound’s oxidation state.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
Substituted Pyridines: Products with various substituents replacing the bromine atom.
Oxidized or Reduced Derivatives: Compounds with altered oxidation states at the hydroxyl group.
Coupled Products: Complex molecules formed through coupling reactions.
類似化合物との比較
3-Bromo-2-hydroxypyridine: Similar in structure but with the bromine atom at the 3-position.
2-Hydroxy-4-methylpyridine: A methyl-substituted analog with distinct chemical properties and applications.
4-Chloro-2-hydroxypyridine: A chlorine-substituted analog with different reactivity and uses in organic synthesis.
Uniqueness: 4-Bromo-2-hydroxypyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to undergo selective reactions and its role as a versatile building block in organic synthesis make it valuable in various research and industrial applications .
特性
IUPAC Name |
4-bromo-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLMGOKTIUIZLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355749 | |
| Record name | 4-bromopyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36953-37-4 | |
| Record name | 4-bromopyridin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00355749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2-hydroxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research paper discusses the reaction of various halogenohydroxypyridines with potassium amide. What is unique about the amination of 4-bromo-2-hydroxypyridine with potassium amide?
A1: The amination of 4-bromo-2-hydroxypyridine with potassium amide follows a more complex pathway compared to other halogenohydroxypyridines. [] While some reactions proceed through a straightforward elimination-addition mechanism (EA) involving a single hydroxydidehydropyridine intermediate, 4-bromo-2-hydroxypyridine likely involves two isomeric hydroxydidehydropyridine intermediates. [] This results in the formation of a mixture of 3-amino-2-hydroxypyridine and 4-amino-2-hydroxypyridine. [] This suggests the position of the bromine and hydroxyl substituents significantly influences the reaction pathway and product distribution.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


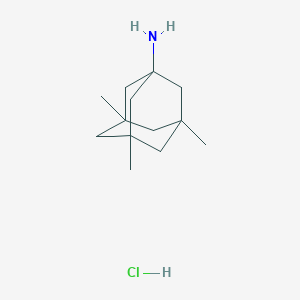
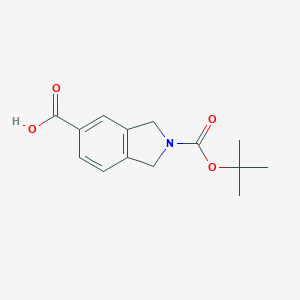
![(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis[(2-fluorophenyl)methyl]-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B129918.png)
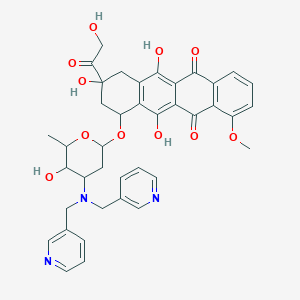
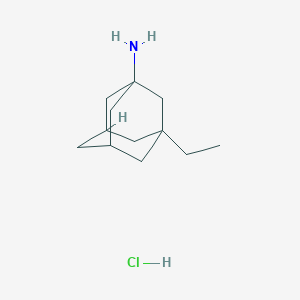
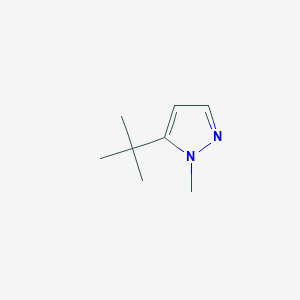



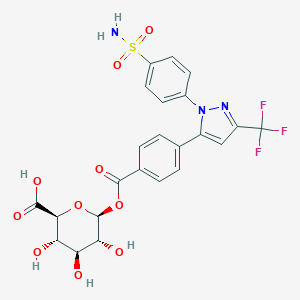
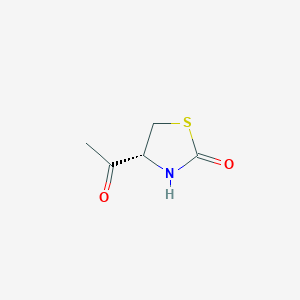


![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
